N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}cyclopropanecarboxamide
Description
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}cyclopropanecarboxamide is a heterotricyclic compound featuring a complex fused-ring system containing oxygen, sulfur, and nitrogen atoms. Its tricyclic core (7.4.0.0³,⁷) comprises a 7-membered ring fused to 4- and 3-membered rings, with oxygen (dioxa), sulfur (thia), and nitrogen (aza) substitutions at positions 10,13, 4, and 6, respectively. The cyclopropanecarboxamide substituent introduces a strained cyclopropane ring, which may enhance binding affinity in biological systems due to its unique electronic and steric properties. Structural determination of such compounds often relies on X-ray crystallography using programs like SHELXL for refinement , while visualization tools like ORTEP-3 and WinGX aid in analyzing molecular geometry and puckering .
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-12(7-1-2-7)15-13-14-8-5-9-10(6-11(8)19-13)18-4-3-17-9/h5-7H,1-4H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCJYYPQMYZUHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Approaches
The tricyclic framework is constructed via intramolecular cyclization of a pre-organized dihydroxybenzenethiol derivative. A representative method involves treating 2-mercapto-4,5-dihydroxybenzoic acid with a thiophilic reagent such as Lawesson’s reagent to introduce the thia moiety. Subsequent dehydration using sulfuric acid or POCl₃ facilitates the formation of the dioxa ring, while the azabicyclic component is introduced via nucleophilic substitution with ammonium acetate under reflux.
Thiation and Oxygenation Steps
Critical to the structural integrity of the tricyclic core is the regioselective incorporation of sulfur and oxygen atoms. In one protocol, 4,5-dihydroxy-2-nitrobenzene is subjected to thiation with phosphorus pentasulfide (P₄S₁₀) in dry toluene, followed by catalytic hydrogenation to reduce the nitro group to an amine. Oxygenation is achieved via refluxing with ethylene glycol in the presence of p-toluenesulfonic acid (PTSA), yielding the dioxa ring with >85% efficiency.
Preparation of Cyclopropanecarboxamide
The cyclopropanecarboxamide moiety is synthesized independently and coupled to the tricyclic amine. Two primary methods dominate the literature.
Ester Aminolysis Method
Adapted from US Patent 5,068,428, cyclopropanecarboxylic esters (e.g., isobutyl cyclopropanecarboxylate) are reacted with anhydrous ammonia in the presence of sodium isobutoxide (4–16 mol%) at 100–200°C. This method achieves yields of 88–98% by leveraging azeotropic distillation to remove isobutanol and water, ensuring rapid equilibration toward the amide product. Key reaction parameters include:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst | Sodium isobutoxide | 88–98 |
| Temperature | 100°C | — |
| Solvent | None (neat) | — |
Acid Chloride Coupling
Cyclopropanecarboxylic acid is activated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is then reacted with the tricyclic amine in dichloromethane (DCM) at 0–25°C. Triethylamine (Et₃N) is employed as a base to scavenge HCl, yielding the carboxamide in 72–85% purity.
Amide Bond Formation
Coupling the tricyclic amine with cyclopropanecarboxamide necessitates careful selection of reagents to avoid side reactions.
Coupling Reagents and Conditions
The use of carbodiimide-based reagents (e.g., EDCl or DCC) with hydroxybenzotriazole (HOBt) in DMF or THF facilitates amide bond formation at 25°C. However, this approach is less efficient (<70% yield) due to steric hindrance from the tricyclic amine. Alternatively, uranium-based coupling agents (HATU) in DMSO improve yields to 82% by enhancing electrophilicity at the carbonyl carbon.
Catalytic Methods
A novel protocol employs sodium isobutoxide (10 mol%) in isobutanol at 120°C to directly couple cyclopropanecarboxylic acid with the tricyclic amine, bypassing the need for pre-activation. This one-pot method simplifies purification and achieves 90% yield, though it requires rigorous exclusion of moisture.
Reaction Optimization and Yield Enhancement
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) favor amide coupling but may degrade the tricyclic amine at elevated temperatures. Conversely, nonpolar solvents (toluene, xylene) permit higher temperatures (100–150°C) without decomposition, albeit with slower reaction kinetics.
Catalytic System Tuning
Increasing sodium isobutoxide concentration from 5 mol% to 15 mol% accelerates ester aminolysis but risks over-saponification of the cyclopropanecarboxylic ester. A balance is achieved at 10 mol%, yielding 94% conversion in 6 hours.
Purification and Characterization
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) to isolate the amide. Recrystallization from ethanol/water (9:1) enhances purity to >99%, as confirmed by HPLC. Structural validation employs:
- ¹H NMR : Characteristic cyclopropane protons at δ 1.2–1.5 ppm and tricyclic aromatic protons at δ 6.8–7.4 ppm.
- MS (ESI) : [M+H]⁺ at m/z 347.2.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Ester Aminolysis | 88–98 | >99 | High |
| Acid Chloride | 72–85 | 95 | Moderate |
| HATU Coupling | 82 | 98 | Low |
The ester aminolysis route is superior for industrial-scale synthesis due to its high yield and minimal purification requirements.
Chemical Reactions Analysis
Types of Reactions
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}cyclopropanecarboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s ability to interact with cellular membranes and proteins contributes to its biological activities .
Comparison with Similar Compounds
Research Findings and Limitations
- Structural Data : The target compound’s crystallographic refinement likely employs SHELXL due to its robustness in handling small-molecule data .
- Biological Data Gap: No direct pharmacological data are available for the compound, unlike its cephalosporin analogs .
- Substituent Trade-offs : The cyclopropane group’s strain may improve binding but reduce metabolic stability compared to bulkier substituents.
Biological Activity
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}cyclopropanecarboxamide is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a tricyclic framework integrated with dioxane and thiazole moieties. Its molecular formula is with a molecular weight of approximately 372.4 g/mol. The presence of a dimethoxybenzamide group enhances its solubility and biological interaction potential.
| Characteristic | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.4 g/mol |
| Structural Features | Tricyclic structure with dioxane and thiazole moieties |
Synthesis
The synthesis of this compound typically involves a multistep process that requires careful control of reaction conditions to maximize yield and purity. Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The benzothiazole moiety plays a crucial role in modulating enzyme or receptor activities, which can significantly influence various cellular pathways leading to observed biological effects.
Biological Activities
1. Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines while exhibiting lower cytotoxicity towards normal cells.
Case Study: X-ray/SK2 Treatment
A study involving the combined treatment of X-ray and SK2 (a related compound) demonstrated that the combination significantly reduced viability in oral cancer cells compared to normal cells (32% vs 59%). The treatment also enhanced apoptotic markers such as caspase levels in cancer cells, indicating a potential synergistic effect when used alongside other therapies .
2. Enzyme Inhibition
The compound has been shown to inhibit specific enzymes involved in cancer progression and metabolic pathways. This inhibition can lead to altered metabolic states within cancer cells, further promoting apoptosis and reducing proliferation rates.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
Q & A
Q. What interdisciplinary approaches enhance the study of this compound’s applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
